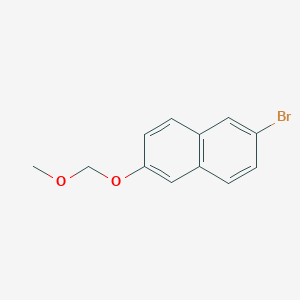

2-Bromo-6-(methoxymethoxy)naphthalene

Description

Contextualization within Naphthalene (B1677914) Chemistry and Derivatives

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. alfa-chemistry.comknowde.comrasayanjournal.co.in This core structure is a common motif in a vast array of organic molecules, both naturally occurring and synthetic. nih.govijpsjournal.com Naphthalene and its derivatives are known for their versatile chemical reactivity, allowing for a wide range of chemical modifications. alfa-chemistry.com They undergo electrophilic substitution reactions, oxidation, and reduction, enabling the synthesis of a diverse library of compounds. alfa-chemistry.comnumberanalytics.com

The chemistry of naphthalene is rich and has been extensively explored, leading to its use as a scaffold in various applications, from the synthesis of dyes and pigments to the development of advanced materials and pharmaceuticals. alfa-chemistry.comnumberanalytics.com 2-Bromo-6-(methoxymethoxy)naphthalene is a specific derivative that builds upon this foundational chemistry, offering tailored reactivity for complex synthetic pathways.

Significance of Bromine and Methoxymethoxy Functional Groups in Organic Synthesis Strategies

The synthetic utility of this compound is largely attributed to its two key functional groups: the bromine atom and the methoxymethoxy (MOM) group.

Bromine: The bromine atom, a halogen, is a highly significant functional group in organic synthesis. Its presence on the naphthalene ring at the 2-position makes the compound an excellent substrate for a variety of cross-coupling reactions. Bromination is a fundamental transformation in organic chemistry, often serving as a gateway to more complex molecular structures. nih.govacs.orgacs.org Organobromine compounds are valuable intermediates because the bromine atom can be readily substituted with other functional groups, such as carbon, nitrogen, or oxygen, through powerful reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. youtube.comresearchgate.net This allows for the construction of intricate molecular frameworks. fiveable.me

Methoxymethoxy (MOM) Group: The methoxymethoxy group (CH₃OCH₂O-) is a widely used protecting group for hydroxyl (-OH) functionalities in organic synthesis. adichemistry.comtotal-synthesis.com Protecting groups are essential tools that temporarily block a reactive site in a molecule, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. total-synthesis.com The MOM group is an acetal (B89532), which is stable under a variety of reaction conditions, including those that are basic, nucleophilic, or involve many oxidizing and reducing agents. adichemistry.comtotal-synthesis.com It is, however, sensitive to acidic conditions, which allows for its selective removal (deprotection) to regenerate the hydroxyl group when needed. adichemistry.comtotal-synthesis.comwikipedia.org In the context of this compound, the MOM group protects a hydroxyl group at the 6-position of the naphthalene core.

Overview of Naphthalene-Based Scaffolds in Advanced Chemical Research

The naphthalene scaffold is a privileged structure in advanced chemical research, particularly in the field of medicinal chemistry. nih.govresearchgate.net Its rigid, planar, and lipophilic nature provides a versatile platform for the design and synthesis of new therapeutic agents. researchgate.net A multitude of naphthalene-containing compounds have been developed and have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comekb.eg

Several FDA-approved drugs, such as Naproxen (an anti-inflammatory), Nabumetone (an anti-inflammatory), and Bedaquiline (an anti-tuberculosis agent), feature a naphthalene core, highlighting its importance in drug discovery. nih.govnumberanalytics.comekb.eg The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's pharmacological properties. ekb.eg Researchers continue to explore new naphthalene derivatives for their potential applications in treating a wide range of diseases. rasayanjournal.co.inbiointerfaceresearch.com

| Naphthalene-Based Drug | Therapeutic Application |

| Naproxen | Anti-inflammatory nih.govnumberanalytics.com |

| Nabumetone | Anti-inflammatory nih.govnumberanalytics.com |

| Bedaquiline | Anti-tuberculosis nih.govekb.eg |

| Terbinafine | Antifungal nih.govekb.eg |

| Propranolol | Antihypertensive nih.govekb.eg |

| Duloxetine | Antidepressant nih.govekb.eg |

Rationale for Investigating this compound as a Synthetic Intermediate

The investigation of this compound as a synthetic intermediate is driven by its potential to serve as a versatile building block for the synthesis of more complex, high-value molecules. The rationale can be broken down into several key points:

Orthogonal Reactivity: The compound possesses two distinct reactive sites that can be manipulated independently. The bromine atom at the 2-position can undergo cross-coupling reactions without affecting the MOM-protected hydroxyl group at the 6-position. Subsequently, the MOM group can be removed under acidic conditions to reveal the hydroxyl group, which can then be further functionalized. This orthogonality is a powerful strategy in multi-step synthesis.

Access to Disubstituted Naphthalenes: It provides a clear and efficient route to 2,6-disubstituted naphthalene derivatives. This substitution pattern is found in many biologically active compounds and advanced materials.

Precursor to Functionalized Naphthols: The parent compound, 6-bromo-2-naphthol (B32079), is a valuable precursor in its own right. Protecting the hydroxyl group as a MOM ether allows for a wider range of reactions to be performed at the bromine-bearing position that would otherwise be incompatible with a free hydroxyl group. For instance, the related compound 2-Bromo-6-methoxynaphthalene (B28277) is used in the synthesis of Nabumetone. chemicalbook.comsigmaaldrich.com

The strategic placement of a modifiable bromine atom and a protected hydroxyl group on a privileged naphthalene scaffold makes this compound a highly attractive intermediate for chemists engaged in the synthesis of novel organic compounds with potential applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(methoxymethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYQXFJYHRUYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561042 | |

| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111359-62-7 | |

| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111359-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(methoxymethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Methoxymethoxy Naphthalene

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-Bromo-6-(methoxymethoxy)naphthalene reveals two primary disconnection pathways. The most logical and convergent approach involves the disconnection of the methoxymethyl (MOM) ether, leading to the precursor 6-bromo-2-naphthol (B32079) . This intermediate can be further disconnected at the carbon-bromine bond, pointing back to the readily available starting material, 2-naphthol (B1666908) . This strategy is advantageous as it allows for the late-stage introduction of the MOM protecting group, a standard and reliable transformation.

An alternative, less common disconnection could involve the cleavage of the carbon-bromine bond first, leading to 6-(methoxymethoxy)naphthalene . Subsequent bromination would then be required. However, this route is often less favored due to potential challenges in controlling the regioselectivity of the bromination on the electron-rich, MOM-protected naphthalene (B1677914) ring. Therefore, the former pathway, proceeding through 6-bromo-2-naphthol, is the more strategically sound and widely adopted approach.

Precursor Identification and Selection Strategies

The selection of appropriate precursors is paramount for an efficient synthesis. Based on the retrosynthetic analysis, the key precursors for this compound are 2-naphthol and 6-bromo-2-naphthol .

2-Naphthol : This commercially available and inexpensive starting material is the logical entry point for the synthesis. Its phenolic hydroxyl group is a key feature, directing the regioselectivity of electrophilic substitution reactions and serving as the site for the eventual introduction of the methoxymethyl ether.

6-Bromo-2-naphthol : This intermediate is central to the primary synthetic route. Its preparation from 2-naphthol is a critical step that requires careful control of reaction conditions to ensure the desired regioselectivity. The presence of both a hydroxyl group and a bromine atom on the naphthalene scaffold makes it a versatile intermediate for further functionalization. pinaunaeditora.com.br

Regioselective Bromination Protocols

The introduction of a bromine atom at the C-6 position of the 2-naphthol skeleton is a crucial transformation that can be achieved through several methodologies.

Electrophilic Aromatic Substitution Approaches for Bromination

Electrophilic aromatic substitution (EAS) is the most common method for the bromination of naphthalene derivatives. The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. However, direct bromination of 2-naphthol can lead to a mixture of products, including the 1-bromo and 1,6-dibromo derivatives. wikipedia.orgorgsyn.org To achieve selective bromination at the 6-position, a two-step sequence is often employed, as detailed in Organic Syntheses. This involves the initial formation of 1,6-dibromo-2-naphthol (B94854), followed by a selective reduction (de-bromination) at the more reactive 1-position to yield 6-bromo-2-naphthol. orgsyn.org

More direct methods have also been developed. For instance, the use of specific brominating agents and catalysts can enhance the regioselectivity towards the 6-position. A study on the bromination of 2-naphthol derivatives using a combination of phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃) in acetonitrile (B52724) has shown high yields for the bromination of 6-bromo-2-naphthol to the corresponding dibromo derivative, indicating the feasibility of controlled bromination. rsc.org

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Naphthol | Bromine (2 equiv.) | Acetic Acid | Heat, then Sn reduction | 6-Bromo-2-naphthol | 96-100 | orgsyn.org |

| 2-Naphthol | Bromine | Acetic Acid | 40-45 °C | 1,6-Dibromo-2-methoxynaphthalene | - | prepchem.com |

| 6-Bromo-2-naphthol | PIDA/AlBr₃ | MeCN | 23 °C | 1,6-Dibromo-2-naphthol | 96 | rsc.org |

Directed Ortho-Metalation Strategies for Bromine Introduction

Directed ortho-metalation (DoM) offers an alternative, highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄).

For the synthesis of this compound, a DoM strategy could be envisioned starting from a 2-naphthol derivative bearing a suitable DMG. For example, a carbamate (B1207046) group (-OCONR₂) at the 2-position can direct metalation to the 1- and 3-positions. acs.orgnih.gov While this strategy is powerful for introducing substituents at those positions, it is not the most direct route to the 2-bromo isomer starting from a 2-substituted naphthalene. A more plausible, albeit less direct, DoM approach would involve a different substitution pattern and subsequent functional group interconversions.

Catalyst Systems for Selective Bromination of Naphthalene Derivatives

The use of catalysts can significantly influence the regioselectivity and efficiency of bromination reactions on naphthalenes. Solid acid catalysts, such as zeolites and clays, have emerged as environmentally benign and reusable alternatives to traditional Lewis acids. researchgate.netcardiff.ac.uk For instance, the bromination of naphthalene using bromine over montmorillonite (B579905) KSF clay has been shown to produce a mixture of polybrominated naphthalenes, with the product distribution being dependent on the reaction conditions. cardiff.ac.uk Zeolites, with their shape-selective properties, can also be employed to favor the formation of specific isomers. greenchemistry.rugoogle.com

In the context of 2-naphthol derivatives, a PIDA/AlBr₃ system has been reported as an effective catalyst for electrophilic bromination, providing high yields of brominated naphthols under mild conditions. rsc.org

| Catalyst System | Substrate | Brominating Agent | Solvent | Key Feature | Reference |

| Montmorillonite KSF Clay | Naphthalene | Bromine | Dichloromethane (B109758) | Solid acid catalyst | cardiff.ac.uk |

| Zeolite Hβ | Naphthalene | Bromine | Dichloromethane | Shape-selective catalyst | greenchemistry.ru |

| PIDA/AlBr₃ | 2-Naphthol derivatives | PIDA/AlBr₃ | Acetonitrile | Mild and efficient | rsc.org |

Methoxymethoxy (MOM) Ether Formation Techniques

The final step in the synthesis is the protection of the hydroxyl group of 6-bromo-2-naphthol as a methoxymethyl (MOM) ether. This is a common protecting group strategy in organic synthesis due to the stability of MOM ethers under a wide range of conditions, yet they can be readily cleaved under acidic conditions. adichemistry.com

The most common method for the formation of MOM ethers involves the reaction of the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). adichemistry.com Another effective reagent is dimethoxymethane (B151124) in the presence of a Lewis acid catalyst such as phosphorus pentoxide (P₂O₅). adichemistry.com

| Alcohol | Reagent System | Solvent | Conditions | Product | Reference |

| Generic Alcohol | MOMCl, DIPEA | Dichloromethane | Room Temperature | MOM Ether | adichemistry.com |

| Generic Alcohol | MOMCl, NaH | Tetrahydrofuran | - | MOM Ether | adichemistry.com |

| Generic Alcohol | CH₂(OMe)₂, P₂O₅ | Chloroform | 25 °C | MOM Ether | adichemistry.com |

The selection of the appropriate method will depend on the specific substrate and the presence of other functional groups. For 6-bromo-2-naphthol, the use of MOMCl with a hindered base like DIPEA is a standard and reliable procedure.

Hydroxyl Protection Group Strategies for Naphthols

The synthesis of this compound necessitates the protection of a hydroxyl group on a naphthol precursor, most commonly 6-bromo-2-naphthol. The choice of protecting group is critical to ensure stability during subsequent reaction steps and to allow for selective removal when required. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions, including strongly basic and weakly acidic environments. cem.com

The MOM group is an acetal (B89532), which makes it robust towards many nucleophilic and basic reagents. wikipedia.org This stability is crucial when functionalizing the naphthalene core, for instance, through metal-catalyzed cross-coupling reactions at the bromide position. The introduction of the MOM group onto a naphthol, such as 6-bromo-2-naphthol, transforms the reactive hydroxyl moiety into a less reactive ether, thereby preventing unwanted side reactions.

Optimization of Reaction Conditions for MOM Ether Synthesis

The formation of the methoxymethyl ether of 6-bromo-2-naphthol can be achieved through several methods, with the optimization of reaction conditions being key to maximizing yield and purity.

One common method involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. A typical procedure would involve dissolving 6-bromo-2-naphthol in an aprotic solvent like dichloromethane (DCM), followed by the addition of a hindered amine base such as N,N-diisopropylethylamine (DIPEA). researchgate.netwikipedia.org MOM-Cl is then added, often at a reduced temperature to control the exothermic reaction, and the mixture is allowed to warm to room temperature to proceed to completion. The choice of a hindered base is important to prevent it from competing with the naphthol as a nucleophile.

Alternatively, a stronger base like sodium hydride (NaH) can be used in a solvent such as tetrahydrofuran (THF). In this case, the naphthol is first deprotonated by NaH to form the more nucleophilic naphthoxide, which then reacts with MOM-Cl. This method is often very efficient but requires careful handling of the pyrophoric sodium hydride.

Another approach utilizes dimethoxymethane (DMM) as the MOM source, typically with an acid catalyst. researchgate.net This method represents an acetal exchange reaction. For instance, reacting 6-bromo-2-naphthol with an excess of DMM in the presence of a catalytic amount of a Lewis acid like zirconium(IV) chloride under solvent-free conditions has been reported for the protection of alcohols. researchgate.net

The optimization of these conditions involves screening different bases, solvents, reaction temperatures, and stoichiometry to achieve the highest possible yield of this compound while minimizing the formation of byproducts.

Comparison of MOM Ether Formation Methodologies

Different methodologies for the formation of MOM ethers on naphthols each present distinct advantages and disadvantages. The selection of a particular method often depends on the substrate's sensitivity, the desired scale of the reaction, and safety considerations.

| Methodology | Reagents | Typical Solvents | Advantages | Disadvantages |

| MOM-Cl with Hindered Base | MOM-Cl, DIPEA | Dichloromethane (DCM) | Mild conditions, good for base-sensitive substrates. | MOM-Cl is a known carcinogen and requires careful handling. |

| MOM-Cl with Strong Base | MOM-Cl, NaH | Tetrahydrofuran (THF) | High reactivity and often high yields. | Requires anhydrous conditions and careful handling of NaH. |

| Dimethoxymethane (DMM) with Acid Catalyst | DMM, Lewis Acid (e.g., ZrCl4) | Solvent-free or various | Avoids the use of carcinogenic MOM-Cl. | May require an excess of DMM; the acidic conditions might not be suitable for all substrates. researchgate.netresearchgate.net |

| Methoxymethyl Acetate (B1210297) with Lewis Acid | Methoxymethyl acetate, ZnCl2 etherate | Dichloromethane (DCM) | Mild conditions, avoids MOM-Cl. | May require a large excess of the protecting agent. |

For the synthesis of this compound, the choice between these methods would likely be guided by the need to avoid strongly acidic or basic conditions that could potentially affect the bromo-substituted naphthalene ring. The use of MOM-Cl with a hindered base like DIPEA is a common and generally effective method. researchgate.netwikipedia.org

Convergent and Linear Synthesis Pathway Design

The synthesis of this compound is typically approached through a linear synthesis pathway. This involves a sequential modification of a starting material. The most logical linear sequence starts with a commercially available naphthol derivative.

A plausible and widely practiced linear synthesis would be:

Bromination of 2-naphthol: 2-Naphthol is first brominated to introduce the bromine atom onto the naphthalene ring system. A common method involves reacting 2-naphthol with bromine in a solvent like acetic acid, which initially produces 1,6-dibromo-2-naphthol. google.comorgsyn.org

Reductive debromination: The resulting 1,6-dibromo-2-naphthol is then selectively reduced to remove the more reactive bromine atom at the 1-position, yielding 6-bromo-2-naphthol. This can be achieved using reagents like tin in hydrochloric acid and ethanol.

MOM Protection: The final step is the protection of the hydroxyl group of 6-bromo-2-naphthol as a methoxymethyl ether to give the target compound, this compound.

A convergent synthesis approach, where different fragments of the molecule are synthesized separately and then combined, is less common for a relatively small molecule like this compound. However, one could envision a convergent route where a pre-functionalized bromo-aromatic piece is coupled with a methoxymethoxy-containing fragment, though this would likely be a more complex and less efficient strategy than the linear approach.

Process Chemistry Considerations for Scalable Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations.

Reagent Selection and Cost: For large-scale production, the cost and availability of starting materials and reagents are paramount. While methods using expensive or highly hazardous reagents might be feasible in a lab, they are often avoided in process chemistry. For instance, the high toxicity and carcinogenic nature of MOM-Cl would necessitate stringent safety protocols and might favor alternative, safer methoxymethylating agents like dimethoxymethane. researchgate.net

Reaction Conditions: The reaction conditions must be amenable to large-scale reactors. This includes managing exotherms, ensuring efficient mixing, and using solvents that are easily handled and recycled. For example, the bromination step can be highly exothermic and requires careful temperature control.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and easier to implement than chromatography. The synthesis of the related 2-bromo-6-methoxynaphthalene (B28277) often involves crystallization for purification. google.comgoogle.com

Waste Management: The environmental impact of the process is a significant concern. The generation of large volumes of waste, particularly from solvents and byproducts, needs to be minimized.

Sustainable and Green Chemistry Approaches in Synthetic Design

Incorporating green chemistry principles into the synthesis of this compound can lead to more environmentally friendly and economically viable processes.

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous substances. As mentioned, replacing the carcinogenic MOM-Cl with a less toxic alternative like dimethoxymethane would be a significant green improvement. researchgate.net Similarly, exploring the use of greener solvents that are less toxic and more easily recyclable is important.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. In the MOM protection step using DMM, a catalytic amount of a Lewis acid is employed. researchgate.net Further research could focus on developing highly efficient and recyclable catalysts for both the bromination and protection steps. For instance, the use of solid acid catalysts for deprotection of MOM ethers has been explored, which can be easily recovered and reused. nih.gov

Energy Efficiency: Reactions that can be run at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields, potentially reducing energy consumption. cem.com

Avoiding Protecting Groups: A more advanced green chemistry strategy involves designing a synthesis that avoids the need for protecting groups altogether. rsc.org This would require developing a method to selectively functionalize the naphthalene ring in the presence of a free hydroxyl group, which can be challenging but would significantly improve the efficiency and reduce waste.

By carefully considering these factors, the synthesis of this compound can be designed to be not only efficient and high-yielding but also more sustainable and environmentally responsible.

Reactivity and Reaction Pathways of 2 Bromo 6 Methoxymethoxy Naphthalene

Reactivity of the Bromine Moiety

The bromine atom attached to the naphthalene (B1677914) core in 2-Bromo-6-(methoxymethoxy)naphthalene is the primary site of its chemical reactivity. This C(sp²)-Br bond can be cleaved through several distinct mechanisms, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. These transformations can be broadly categorized into nucleophilic aromatic substitution, organometallic transformations, and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, the naphthalene ring is substituted with a methoxymethoxy group (-OCH₂OCH₃), which is an electron-donating group (EDG). This group increases the electron density on the aromatic ring system, thereby deactivating it towards attack by nucleophiles. Consequently, standard SNAr reactions at the bromine-substituted carbon are electronically disfavored and generally not a viable reaction pathway for this compound under typical conditions.

Organometallic Transformations via Halogen-Metal Exchange

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This process is particularly efficient for aryl bromides and provides a powerful route to generating highly reactive carbon nucleophiles.

The reaction of this compound with magnesium metal turnings in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether leads to the formation of the corresponding Grignard reagent, (6-(methoxymethoxy)naphthalen-2-yl)magnesium bromide. This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center.

The resulting organomagnesium reagent is a potent nucleophile and a strong base. It readily reacts with a wide range of electrophiles to form new carbon-carbon bonds. The utility of this transformation is highlighted by its applicability in reactions that would be otherwise difficult to achieve. For instance, mechanochemical ball-milling techniques have been developed for the synthesis of organomagnesium nucleophiles, which can then be used in subsequent reactions like Kumada-Tamao-Corriu couplings. nih.gov

Table 1: Representative Reactions of (6-(methoxymethoxy)naphthalen-2-yl)magnesium bromide

| Electrophile | Reagent | Product Class |

|---|---|---|

| Aldehyde (e.g., Formaldehyde) | R-CHO | Secondary Alcohol |

| Ketone (e.g., Acetone) | R₂C=O | Tertiary Alcohol |

| Ester (e.g., Ethyl acetate) | R-COOR' | Tertiary Alcohol (after double addition) |

| Nitrile (e.g., Acetonitrile) | R-CN | Ketone (after hydrolysis) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (after acidification) |

An alternative and often more rapid method for generating an organometallic species from this compound is through halogen-lithium exchange. wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C) by treating the aryl bromide with a strong organolithium base, most commonly n-butyllithium (n-BuLi). The exchange is generally faster and more efficient than the direct insertion of lithium metal. wikipedia.org

The rate and selectivity of halogen-lithium exchange can be influenced by other substituents on the aromatic ring. uni-regensburg.deresearchgate.net The resulting (6-(methoxymethoxy)naphthalen-2-yl)lithium is a highly reactive species, serving as a powerful nucleophile in various synthetic applications. Its reactivity mirrors that of the Grignard reagent but can sometimes offer different selectivity or higher reactivity, allowing for reactions with less reactive electrophiles.

Table 2: Selected Applications of (6-(methoxymethoxy)naphthalen-2-yl)lithium

| Reagent Class | Example Reagent | Product Type |

|---|---|---|

| Aldehydes/Ketones | Cyclohexanone | Tertiary Alcohol |

| Amides | N,N-Dimethylformamide (DMF) | Aldehyde |

| Boronic Esters | Triisopropyl borate | Boronic Acid/Ester |

| Silyl Halides | Trimethylsilyl chloride | Aryl Silane |

| Stannyl Halides | Tributyltin chloride | Aryl Stannane |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. Aryl bromides are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of organoboron reagents. nih.govacs.org

In a typical Suzuki-Miyaura reaction, this compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com This methodology has been successfully applied to bromo-naphthalene scaffolds to synthesize diverse chemical libraries for applications such as drug discovery. nih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

Table 3: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-6-(methoxymethoxy)naphthalene |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-(4-Methylphenyl)-6-(methoxymethoxy)naphthalene |

| Pyridine-3-boronic acid | CataXCium A Pd G3 | K₃PO₄ | 2-(Pyridin-3-yl)-6-(methoxymethoxy)naphthalene |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(4-Methoxyphenyl)-6-(methoxymethoxy)naphthalene |

| Cyclopropylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Cyclopropyl-6-(methoxymethoxy)naphthalene |

Sonogashira Coupling Applications with Alkynes

The Sonogashira coupling is a powerful and widely employed method for the formation of a C(sp²)–C(sp) bond, typically involving the reaction of an aryl halide with a terminal alkyne. This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound is an excellent substrate for such transformations, allowing for the introduction of various acetylenic moieties at the 2-position of the naphthalene ring.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and amine base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Detailed research findings on analogous aryl bromides demonstrate that these reactions are high-yielding and tolerant of a wide range of functional groups. researchgate.netresearchgate.netnih.gov For instance, the coupling of various aryl bromides with phenylacetylene (B144264) proceeds efficiently under standard Sonogashira conditions. researchgate.net The choice of palladium source, ligand, and base can be tailored to optimize the reaction for specific substrates. While specific literature on this compound is not abundant, the reactivity is expected to be similar to other bromo-naphthalene derivatives.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 60 | researchgate.net |

| 4-Bromobenzonitrile | Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 92 | nih.gov |

| 2-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 93 | nih.govd-nb.info |

Heck Reaction for Olefin Functionalization

The Heck reaction provides a means to form a new carbon-carbon bond by coupling an aryl halide with an alkene. nih.gov This palladium-catalyzed reaction is a cornerstone of organic synthesis for the construction of substituted olefins. This compound can be effectively coupled with a variety of alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl or substituted vinyl group at the 2-position of the naphthalene ring.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base.

The regioselectivity of the alkene insertion and the geometry of the resulting double bond are key considerations in the Heck reaction. In many cases, the reaction proceeds with high stereoselectivity to afford the E-isomer of the product. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can significantly influence the efficiency and outcome of the reaction.

Table 2: Illustrative Heck Reaction Conditions with Aryl Bromides

| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | tert-Butyl acrylate | Pd(II)-precatalyst 7 | iPr₂NH | Water (µw) | - | 100 | wikipedia.org |

| 2-Bromonaphthalene | Ethyl but-2-enoate | Pd EnCat®40 | AcONa | Ethanol (µw) | 140 | 50 | researchgate.net |

Negishi and Stille Coupling Variations

Beyond the Sonogashira and Heck reactions, this compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings. These reactions offer alternative and often complementary routes to biaryl compounds and other functionalized derivatives.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. nih.govnih.gov This reaction is known for its high functional group tolerance and the relatively mild conditions required. For this compound, this would typically involve reaction with an organozinc chloride or bromide (e.g., PhZnCl), which can be prepared from the corresponding organolithium or Grignard reagent.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide. snnu.edu.cnnih.gov The reaction is catalyzed by palladium and is valued for its tolerance of a wide array of functional groups, as organostannanes are generally stable to air and moisture. snnu.edu.cn A potential drawback is the toxicity of the tin compounds. nih.gov The coupling of this compound with an organostannane like tributyl(phenyl)stannane would yield the corresponding 2-phenylnaphthalene (B165426) derivative.

Table 3: General Conditions for Negishi and Stille Couplings of Aryl Bromides

| Coupling Type | Aryl Bromide | Organometallic Reagent | Catalyst System | Solvent | Temp. | Reference |

|---|---|---|---|---|---|---|

| Negishi | Bromoarenes | R-ZnX | Pd(dppe)Cl₂ or Pd(dppf)Cl₂ | 1,4-Dioxane | Reflux | nih.gov |

| Negishi | 3-Bromo-1,2-azaborine | n-Propylzinc bromide | Pd₂(dba)₃ / SPhos | THF | rt | nih.gov |

| Stille | Aryl Bromides | R-SnBu₃ | Pd(OAc)₂ / Dabco | DMF | 100°C | nih.gov |

Direct C-H Activation and Functionalization Mediated by the Bromine Group

While the bromine atom in this compound is primarily utilized in cross-coupling reactions, its presence on the naphthalene ring can also influence other types of functionalization, including C-H activation reactions. In the context of modern synthetic chemistry, C-H activation typically refers to the direct functionalization of a C-H bond, often catalyzed by a transition metal. nih.govresearchgate.net

The electronic effect of the bromine atom at the 2-position can influence the reactivity of the C-H bonds throughout the naphthalene system. More directly, the bromine can be converted into a directing group. For instance, conversion of the bromo-naphthalene to a naphthalene-sulfonamide allows for palladium-catalyzed C-H functionalization. rsc.org

Furthermore, classical approaches that can be considered as a form of C-H functionalization mediated by the bromo group include lithium-halogen exchange to form an organolithium species, which can then react with an electrophile. This two-step sequence effectively results in the functionalization of the carbon that was previously bonded to bromine.

More advanced strategies involve the use of palladium catalysts to achieve C-H activation at positions ortho to a directing group. acs.org While the MOM ether itself is not a strong directing group for C-H activation, the development of new catalytic systems continues to expand the scope of these reactions.

Reactivity and Stability of the Methoxymethoxy Ether

The methoxymethoxy (MOM) group is a popular choice for protecting hydroxyl functions due to its general stability under a range of reaction conditions. researchgate.net

Stability Under Acidic and Basic Reaction Conditions

MOM ethers are generally stable to a variety of non-acidic reagents, including strong bases, organometallic reagents, and many oxidizing and reducing agents. This stability makes the MOM group compatible with the conditions of many of the palladium-catalyzed cross-coupling reactions discussed above, which often employ amine or carbonate bases.

However, MOM ethers are susceptible to cleavage under acidic conditions. researchgate.net They are readily cleaved by aqueous mineral acids (e.g., HCl) and Lewis acids (e.g., BBr₃). The stability of the MOM group is pH-dependent, with increased lability at lower pH. nih.gov This differential stability is the basis for its use as a protecting group, as it can be retained during reactions performed under neutral or basic conditions and then selectively removed when desired.

Derivatization and Functionalization Strategies Involving 2 Bromo 6 Methoxymethoxy Naphthalene

Synthesis of Diverse Substituted Naphthalene (B1677914) Derivatives

The bromine atom at the 2-position of 2-bromo-6-(methoxymethoxy)naphthalene is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the naphthalene core.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromo-naphthalene with an organoboron reagent, typically a boronic acid or ester. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the naphthalene ring. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govwisc.edunih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers. rsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-naphthalene and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wisc.edu This method provides a straightforward route to 2-alkynylnaphthalene derivatives, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds, providing access to arylamines. The bromo-naphthalene can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.gov This reaction is instrumental in the synthesis of naphthalene derivatives bearing nitrogen-containing functional groups.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Substituted Naphthalene Derivatives

| Coupling Reaction | Reagents & Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base, solvent, heat. nih.govwisc.edunih.gov | Aryl-substituted naphthalene |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base, solvent. wisc.edu | Alkynyl-substituted naphthalene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base, solvent, heat. nih.gov | Amino-substituted naphthalene |

Construction of Fused Polycyclic Aromatic Systems

The naphthalene scaffold of this compound can serve as a foundation for the construction of larger, fused polycyclic aromatic hydrocarbons (PAHs). These extended π-systems often exhibit interesting photophysical and electronic properties.

Benzannulation Reactions: Benzannulation strategies can be employed to build additional aromatic rings onto the naphthalene core. For instance, silyl-protected acetylenes can react to yield 2-naphthylsilanes, which are useful building blocks for iterative benzannulation to access sterically crowded substrates.

Intramolecular Cyclization: Appropriately substituted naphthalene derivatives can undergo intramolecular cyclization to form fused ring systems. For example, a 1-acyl-8-pyrrolylnaphthalene derivative has been shown to undergo acid-catalyzed intramolecular cyclization to yield a fused, planar derivative. mdpi.com

Electrophilic Cyclization: The electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr) provides a mild and regioselective method for preparing a wide variety of substituted naphthalenes. acs.org This methodology can be extended to the synthesis of fused systems like carbazoles and dibenzothiophenes. acs.org

Table 2: Methods for Constructing Fused Polycyclic Aromatic Systems from Naphthalene Derivatives

| Fusion Method | Key Reagents/Reaction | Type of Fused System |

|---|---|---|

| Benzannulation | Silyl protected acetylenes. | Polycyclic aromatic hydrocarbons |

| Intramolecular Cyclization | Acid catalysis (TsOH). mdpi.com | Pyrrolyl-fused naphthalenes |

| Electrophilic Cyclization | ICl, I₂, Br₂, NBS, PhSeBr. acs.org | Polycyclic aromatic hydrocarbons, carbazoles, dibenzothiophenes |

Incorporation into Spiro- and Bridged Ring Architectures

The naphthalene unit can be incorporated into more complex three-dimensional structures such as spiro- and bridged ring systems. These architectures are of significant interest in medicinal chemistry and materials science.

Spiro Compounds: Spirocyclic compounds containing a naphthalene moiety can be synthesized through various strategies. One approach involves an oxidative amination reaction. For example, naphthalene-substituted triazole spirodienones have been prepared using phenyliodine(II) diacetate (PhI(OAc)₂) as an oxidant and copper(II) trifluoromethanesulfonate (B1224126) (Cu(CF₃SO₃)₂) as a catalyst. nih.gov Another route involves the rearrangement of spiro[naphthalene-1,3′-thiophene] derivatives. researchgate.net

Bridged Ring Systems: The construction of bridged ring systems fused to a naphthalene core can be achieved through cascade transformations. An unexpected cascade transformation of aminonaphthoquinones into bridged-ring-fused naphthalenone derivatives has been reported, initiated by a catalytic amount of zinc trifluoromethanesulfonate (Zn(OTf)₂). researchgate.netnih.govresearchgate.net This process involves the cleavage of two bonds and the formation of three new bonds in a single operation. researchgate.netnih.govresearchgate.net Additionally, naphthalene-bridged porphyrin dimers have been synthesized, demonstrating the versatility of the naphthalene scaffold in constructing complex bridged architectures. acs.org

Table 3: Synthesis of Spiro- and Bridged Ring Architectures from Naphthalene Derivatives

| Architecture Type | Synthetic Strategy | Key Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Spiro | Oxidative amination. nih.gov | PhI(OAc)₂, Cu(CF₃SO₃)₂ | Naphthalene-substituted triazole spirodienones |

| Bridged | Cascade transformation. researchgate.netnih.govresearchgate.net | Zn(OTf)₂ | Bridged-ring-fused naphthalenones |

| Bridged | Dimerization. acs.org | Not specified in abstract | Naphthalene-bridged porphyrin dimers |

Generation of Naphthalene-Fused Heterocyclic Compounds

Fusing heterocyclic rings to the naphthalene framework is a common strategy to create novel compounds with diverse biological activities and material properties.

Tandem Reactions: Novel naphthalene hybrids with various heterocyclic scaffolds such as nicotinonitrile, pyran, pyranopyrazole, pyrazole, pyrazolopyridine, and azepine have been synthesized through tandem reactions of 3-formyl-4H-benzo[h]chromen-4-one with different nucleophilic reagents. rsc.org

Cyclization and Cross-Coupling: The synthesis of naphthalene-based push-pull molecules with a heteroaromatic electron acceptor has been achieved by formally replacing the acceptor group with an aromatic five- or six-membered heterocycle. nih.gov The heterocyclic moiety was fused to the central naphthalene ring through either classical ring closure reactions or modern transition metal-catalyzed coupling reactions. nih.gov

Rearrangement Reactions: The rearrangement of spiro[naphthalene-1,3′-thiophene] derivatives upon treatment with hydrochloric acid in boiling methanol (B129727) leads to the formation of pyrrole-containing compounds. researchgate.net This reaction involves the transformation of the 2-aryliminothiophene ring to a pyrrole (B145914) and an opening of the alicyclic ring. researchgate.net

Table 4: Synthesis of Naphthalene-Fused Heterocyclic Compounds

| Heterocycle Type | Synthetic Approach | Key Reagents/Conditions | Product |

|---|---|---|---|

| Various (nicotinonitrile, pyran, pyrazole, etc.) | Tandem reactions. rsc.org | 3-formyl-4H-benzo[h]chromen-4-one, various nucleophiles | Naphthalene-heterocycle hybrids |

| Five- or six-membered heterocycles | Classical ring closure or transition metal-catalyzed coupling. nih.gov | 1,3-diketo side-chain, 2- or 3-atom synthons or Pd/Cu catalysts | Heteroaryl-annulated naphthalenes |

| Pyrroles | Rearrangement of spiro[naphthalene-1,3′-thiophene] derivatives. researchgate.net | HCl, methanol, heat | 2-(1,3-diaryl-2-oxo-5-thioxopyrrol-4-yl)benzenepropanoic acid methyl esters |

Stereoselective Transformations Utilizing the Naphthalene Scaffold

The naphthalene scaffold can be utilized in stereoselective transformations, either as a chiral substrate or as part of a chiral ligand or catalyst, to control the three-dimensional arrangement of atoms in a molecule.

Atroposelective Synthesis: The restricted rotation around the C-C single bond connecting two naphthalene rings, or a naphthalene and another aryl ring, can lead to atropisomerism, a form of axial chirality. The atroposelective synthesis of quinoline-naphthalene atropisomers has been achieved through a central-to-axial chirality conversion strategy, which involves a chiral phosphoric acid-catalyzed Povarov reaction followed by an oxidation step. researchgate.net Similarly, a gold-catalyzed intramolecular hydroarylation has been used for the highly atroposelective synthesis of 1,1′-binaphthalene-2,3′-diols. nih.gov

Enantioselective Synthesis: The enantioselective synthesis of triaxially chiral polysubstituted naphthalene derivatives has been developed using a Ni(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization. chemistryviews.org This method allows for the creation of three stereogenic axes on a single benzene (B151609) ring. chemistryviews.org Furthermore, an oxygen-triggered oxidative kinetic resolution catalyzed by bioinspired peptide-phosphonium salts has been reported for the asymmetric synthesis of axially chiral biphenols. acs.org

Asymmetric Tandem Addition: Chiral auxiliaries attached to the naphthalene ring can direct the stereochemical outcome of reactions. For example, asymmetric tandem additions to chiral 1- and 2-substituted naphthalenes have been developed. acs.org

Table 5: Stereoselective Transformations Involving the Naphthalene Scaffold

| Transformation | Chiral Control Method | Key Features | Product Type |

|---|---|---|---|

| Atroposelective synthesis of binaphthyls | Central-to-axial chirality conversion. researchgate.net | Chiral phosphoric acid-catalyzed Povarov reaction followed by oxidation | Quinoline-naphthalene atropisomers |

| Enantioselective synthesis of tri-axis naphthalenes | Ni(II)-catalyzed Diels-Alder reaction. chemistryviews.org | Formation of three stereogenic axes on one benzene ring | Triaxially chiral polysubstituted naphthalenes |

| Asymmetric synthesis of binaphthols | Oxygen-triggered kinetic resolution. acs.org | Bioinspired peptide-phosphonium salt catalysis | Axially chiral biphenols |

| Atroposelective synthesis of 1,1′-binaphthalene-2,3′-diols | Gold-catalyzed intramolecular hydroarylation. nih.gov | TADDOL-derived α-cationic phosphonites as ligands | Axially chiral binaphthols |

| Asymmetric tandem addition | Chiral auxiliary. acs.org | Diastereoselective addition to chiral naphthalenes | Dihydronaphthalenes |

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to molecular complexity. The bromo-naphthalene moiety of this compound can be a valuable component in such reactions.

Ruthenium-Catalyzed Three-Component Reaction: A versatile three-component protocol for the modular synthesis of multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides has been developed via a P(III)-assisted ruthenium-catalyzed remote C–H functionalization. rsc.org This demonstrates the potential for incorporating the naphthalene core into complex structures through MCRs. rsc.org

Palladium-Catalyzed MCRs: A wide range of palladium-catalyzed MCRs have been developed for the synthesis of acyclic, carbocyclic, and heterocyclic compounds. rsc.orgnih.gov Given the reactivity of the bromo group in this compound towards palladium catalysis, it is a suitable candidate for participation in such reactions.

Other MCRs: General MCRs involving aryl bromides have been reported. For instance, a copper-catalyzed three-component reaction of aryldiazonium salts, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides provides aryl alkyl thioethers. organic-chemistry.org Another example is a three-component coupling of alkyl bromides, amines, and aldehydes using zinc dust to generate α-branched amines. beilstein-journals.org

Table 6: Multi-Component Reactions (MCRs) Involving Naphthalene Derivatives

| MCR Type | Key Components | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Three-component tandem remote C–H functionalization | Naphthalenes, olefins, alkyl bromides. rsc.org | Ruthenium catalyst, P(III) ligand | Multifunctional naphthalenes |

| General three-component reaction | Aryldiazonium salts, DABSO, alkyl bromides. organic-chemistry.org | Copper catalyst, zinc, TBAB, acetonitrile (B52724), heat | Aryl alkyl thioethers |

| Three-component coupling | Alkyl bromides, amines, aldehydes. beilstein-journals.org | Zinc dust, LiCl, THF or 2-MeTHF, heat | α-branched amines |

| Palladium-catalyzed MCRs | Various (aryl halides, CO, amines, alkynes, etc.). rsc.orgnih.gov | Palladium catalysts | Acyclic, carbocyclic, and heterocyclic compounds |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Natural Products Synthesis

The synthesis of complex natural products is a cornerstone of organic chemistry, often requiring intricate strategies to construct elaborate molecular architectures. Naphthalene (B1677914) derivatives are integral components of many naturally occurring compounds with significant biological activities. chemistryviews.org While direct literature citing the use of 2-Bromo-6-(methoxymethoxy)naphthalene in the total synthesis of a specific natural product is scarce, its structural motifs suggest its high potential as a key building block.

The methoxymethoxy (MOM) ether serves as a robust protecting group for the hydroxyl function, which is stable under a variety of reaction conditions, yet can be selectively removed when needed. organic-chemistry.org This allows for the unmasking of the hydroxyl group at a later synthetic stage to introduce further complexity. The bromine atom at the 2-position is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. nih.govresearchgate.net

| Compound | CAS Number | Molecular Formula | Key Synthetic Feature |

| This compound | 111359-62-7 | C₁₂H₁₁BrO₂ | Protected hydroxyl and reactive bromo group |

| 1-Bromonaphthalen-2-ol | 3401-47-6 | C₁₀H₇BrO | Precursor for functionalized naphthalenes |

| Musizin | 520-44-5 | C₁₃H₁₂O₃ | Naphthalene-based natural product |

| Dehydrocacalohastine | 24386-82-9 | C₁₅H₁₆O | Naphthalene-based natural product |

Precursor for Organic Electronic and Optoelectronic Materials

The naphthalene scaffold is a prominent building block for organic electronic and optoelectronic materials due to its inherent aromaticity and charge-transporting capabilities. mdpi.comnih.gov Functionalized naphthalenes are utilized in the development of components for a range of devices.

Naphthalene-based polymers and small molecules are frequently employed as blue-light-emitting materials in OLEDs. mdpi.comgoogle.com The development of efficient and stable blue emitters remains a significant challenge in OLED technology. The 2,6-disubstituted naphthalene core is a particularly interesting motif, as the introduction of electron-donating and electron-accepting groups at these positions can lead to materials with high fluorescence quantum yields through an intramolecular charge transfer (ICT) mechanism. researchgate.net

This compound can serve as a precursor to such materials. The bromo group can be readily converted into various electron-donating or electron-accepting moieties through cross-coupling reactions. The MOM-protected hydroxyl group, upon deprotection, can be further functionalized, for example, by etherification to attach solubilizing alkyl chains or other functional groups that can fine-tune the material's electronic properties and solid-state packing. The synthesis of copolymers based on 1,4-naphthalene has been shown to produce promising blue-emitting materials for OLEDs. mdpi.com A similar strategy employing 2,6-disubstituted naphthalene derivatives, accessible from this compound, could lead to novel OLED materials.

| Material Type | Key Naphthalene Precursor | Device Application | Relevant Property |

| Blue-emitting polymers | 1,4-Dibromonaphthalene | OLEDs | Blue light emission |

| Naphthalene-based copolymers | 2,6-Dibromonaphthalene | OLEDs | Intramolecular Charge Transfer |

In the field of organic photovoltaics, naphthalene diimides (NDIs) have been extensively investigated as electron-acceptor materials. researchgate.net While this compound is not a direct precursor to NDIs, the underlying naphthalene core is fundamental. The synthesis of novel acceptor molecules often involves the functionalization of a core aromatic structure. The principles used in the design of naphthalene-based OPV materials, such as tuning the frontier molecular orbital energy levels through substitution, are applicable.

The development of non-fullerene acceptors is a major focus in OPV research. Push-pull type molecules, featuring an electron-donating unit and an electron-accepting unit connected by a π-bridge, are a prominent class of non-fullerene acceptors. The 2,6-disubstituted naphthalene scaffold is an ideal π-bridge. This compound could be envisioned as a starting material to construct such architectures. The bromo and protected hydroxyl groups offer orthogonal handles for the sequential introduction of donor and acceptor moieties.

Naphthalene and its derivatives are also used in the fabrication of active layers for organic field-effect transistors (OFETs). nih.gov The performance of OFETs is highly dependent on the molecular ordering and charge-carrier mobility of the organic semiconductor. Naphthalene-based materials can exhibit good p-type, n-type, or ambipolar charge transport characteristics depending on their substitution pattern. nih.gov

For instance, a series of naphthalene derivatives connected through different linker units have been synthesized and shown to have high charge carrier mobilities. nih.gov The synthesis of these materials often relies on the cross-coupling of brominated naphthalene precursors. This compound could be a valuable starting point for creating new OFET materials. The bromo group allows for the introduction of various π-conjugated systems to extend the conjugation length, while the hydroxyl group (after deprotection) can be used to attach solubilizing groups to improve processability or to introduce functionalities that can influence the material's packing in the solid state.

| Device | Material Class | Potential Precursor | Key Feature |

| OFET | Naphthalene derivatives | 2,6-Dibromonaphthalene | High charge carrier mobility |

| OFET | Thiophene-fused NDIs | Naphthalene diimide | n-type semiconductor |

Synthesis of Fluorescent Probes and Chemosensors

Naphthalene-based fluorophores are widely used in the design of fluorescent probes and chemosensors for the detection of various analytes, including metal ions and small molecules. researchgate.netrsc.orgnih.gov The fluorescence properties of the naphthalene scaffold are highly sensitive to the nature and position of substituents. researchgate.net The introduction of a receptor unit onto the naphthalene fluorophore allows for selective binding to a target analyte, which in turn modulates the fluorescence output, leading to a "turn-on" or "turn-off" response. nih.govnih.gov

Schiff bases derived from hydroxyl-substituted naphthaldehydes are a common design for fluorescent chemosensors. rsc.orgnih.gov this compound can be readily converted into the key intermediate, 6-hydroxy-2-naphthaldehyde (B1303687). This can be achieved by first converting the bromo group to a formyl group (e.g., via a Grignard reaction followed by formylation) and then deprotecting the MOM ether. The resulting 6-hydroxy-2-naphthaldehyde can then be condensed with various amines to generate a library of Schiff base ligands for screening as chemosensors for different analytes. The naphthalene core provides the necessary photophysical properties, while the appended receptor dictates the selectivity. For example, naphthalene-based probes have been successfully developed for the detection of Al³⁺, Zn²⁺, and hydrazine. nih.govrawdatalibrary.netresearchgate.net

| Probe Type | Target Analyte | Key Naphthalene Intermediate | Sensing Mechanism |

| Schiff base | Zn²⁺ | 2-Hydroxy-1-naphthaldehyde | Chelation-enhanced fluorescence |

| Schiff base | Al³⁺ | Naphthalene derivative | "Turn-on" fluorescence |

| Hydrazone | PO₄³⁻ | 2-Naphthol (B1666908) derivative | "Turn-on" fluorescence figshare.com |

| Vinyl-pyridinium | Mitochondrial pH | 6-Hydroxy-2-naphthaldehyde | pH-dependent fluorescence rsc.org |

Development of Naphthalene-Derived Ligands for Homogeneous and Heterogeneous Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. The naphthalene backbone can be used to construct rigid and sterically defined ligands for transition metal catalysts. researchgate.net These ligands can influence the activity, selectivity, and stability of the catalyst.

This compound provides a platform for the synthesis of a variety of naphthalene-derived ligands. The bromine atom can be substituted with phosphine (B1218219) groups, which are widely used in catalysis, through reactions such as the Hirao cross-coupling or by reaction with secondary phosphines under palladium catalysis. Deprotection of the MOM group would yield a hydroxyl-functionalized phosphine ligand. The hydroxyl group can be used to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry. Alternatively, the hydroxyl group could act as a hemilabile coordinating group, potentially influencing the catalytic cycle. Naphthalene-based polymers have also been used as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. nih.gov

| Ligand/Catalyst Type | Catalytic Application | Key Synthetic Strategy | Potential Advantage |

| Phosphine ligands | Cross-coupling reactions | Substitution of bromo group | Rigid ligand backbone |

| Polymer-supported catalysts | Suzuki cross-coupling | Functionalization of naphthalene polymer | Catalyst recyclability |

| Naphthalene sulfonamides | CCR8 Antagonists | Palladium-catalyzed cross-coupling | Bio-catalysis/medicinal chemistry nih.gov |

Application in Polymer Chemistry for Advanced Macromolecular Architectures

While direct polymerization of "this compound" is not extensively documented in dedicated studies, its structure is highly amenable to the synthesis of advanced macromolecular architectures through various modern polymerization techniques. The bifunctional nature of the molecule—a reactive bromo-substituent and a latent hydroxyl group—positions it as a versatile monomer for creating functional polymers with potential applications in electronics, sensing, and high-performance materials.

The bromine atom on the naphthalene ring serves as a reactive handle for cross-coupling reactions, which are powerful tools for polymer synthesis. For instance, it can readily participate in Suzuki, Stille, or Sonogashira coupling reactions. These reactions would allow for the formation of conjugated polymers where the naphthalene unit is incorporated into the polymer backbone. The rigid and planar nature of the naphthalene core can enhance the thermal stability and charge-transport properties of the resulting polymers, making them suitable for organic electronics.

The methoxymethoxy (MOM) ether acts as a protecting group for the hydroxyl functionality. This protecting group is stable under many polymerization conditions but can be cleaved under mildly acidic conditions. wikipedia.orgresearchgate.netorganic-chemistry.org This feature allows for post-polymerization modification, where the hydroxyl groups can be unmasked to introduce new functionalities, alter the polymer's solubility, or induce self-assembly through hydrogen bonding.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Polymerization Method | Key Features of Monomer | Potential Polymer Properties |

| Poly(naphthylene)s | Suzuki or Stille Coupling | Bromine atom for coupling, rigid naphthalene core | High thermal stability, potential for semiconducting behavior |

| Poly(naphthylene vinylene)s | Heck or Wittig Reaction | Bromine atom for coupling | Photoluminescent, potential for use in OLEDs |

| Functional Polyesters or Polyethers | Nucleophilic Aromatic Substitution (after deprotection) | Deprotected hydroxyl group | Tunable solubility and thermal properties |

Creation of Naphthalene-Containing Supramolecular Assemblies

The naphthalene scaffold is a well-established component in the design of molecules that undergo self-assembly to form ordered supramolecular structures. thieme-connect.comdntb.gov.uaresearchgate.net "this compound" can serve as a versatile building block for such assemblies due to its specific functional groups that can direct non-covalent interactions.

The planar and electron-rich naphthalene core is prone to π-π stacking interactions, which are a primary driving force for the self-assembly of aromatic molecules. By modifying the "this compound" molecule, for example, by attaching recognition units or long alkyl chains, it is possible to program its assembly into specific morphologies such as nanofibers, vesicles, or gels.

The bromine atom can be exploited to introduce halogen bonding as a directional interaction to control the supramolecular architecture. Furthermore, after the deprotection of the MOM group to reveal the hydroxyl functionality, hydrogen bonding can be utilized as a strong and directional force to guide the self-assembly process. For instance, the resulting hydroxynaphthalene derivative could be designed to form hydrogen-bonded tapes or sheets.

Recent research has demonstrated the use of functionalized naphthalene diimides and other naphthalene derivatives in creating sophisticated supramolecular systems, including light-harvesting antennas and materials with circularly polarized luminescence. rsc.orgrsc.org These studies highlight the potential of the naphthalene core in constructing functional supramolecular materials. bohrium.com By analogy, "this compound" provides a foundational structure that can be elaborated to create novel self-assembling systems with interesting photophysical or electronic properties.

Table 2: Potential Supramolecular Assemblies Incorporating this compound Derivatives

| Assembly Type | Key Driving Interactions | Role of Functional Groups | Potential Applications |

| 1D Nanofibers | π-π stacking, Hydrogen bonding (after deprotection) | Naphthalene core for stacking, OH group for H-bonding | Gelators, templates for nanomaterials |

| 2D Nanosheets | π-π stacking, Halogen bonding | Naphthalene core for stacking, Bromine for halogen bonding | Molecular sieves, sensors |

| Vesicles/Micelles | Amphiphilic self-assembly | Hydrophilic OH group (after deprotection) and hydrophobic naphthalene | Drug delivery, encapsulation |

Potential Applications in Medicinal Chemistry and Drug Discovery

Scaffold Design for Drug Candidates Based on Naphthalene (B1677914) Core

The naphthalene scaffold, a bicyclic aromatic system, is a fundamental building block in drug discovery. ekb.egekb.eg Its rigid, planar, and lipophilic nature provides a well-defined three-dimensional structure that can effectively interact with biological targets such as enzymes and receptors. This scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic value across a wide range of diseases. ekb.egekb.egnih.gov These include well-known medications like Naproxen (an anti-inflammatory drug), Propranolol (a beta-blocker), and Bedaquiline (an anti-tubercular agent). ekb.egnih.gov

The utility of the naphthalene core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. nih.gov 2-Bromo-6-(methoxymethoxy)naphthalene is a prime example of a functionalized naphthalene scaffold designed for further chemical elaboration. The bromine atom at the 2-position and the protected hydroxyl group at the 6-position act as synthetic handles for introducing diverse substituents and building more complex molecules. Naphthalene's structure is also used as a foundational element in the synthesis of materials for organic photo-electronics, highlighting its versatility as a building block. nih.gov

Synthesis of Naphthalene-Containing Pharmaceutical Intermediates and APIs

This compound is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its synthesis typically begins with 2-naphthol (B1666908), a commercially available starting material. wikipedia.org The synthetic sequence involves two main steps:

Bromination: Electrophilic bromination of 2-naphthol. This reaction characteristically occurs at the 1-position due to the activating effect of the hydroxyl group. wikipedia.org To achieve the desired 6-bromo isomer, a multi-step process starting from β-naphthol is often employed, which can involve bromination to 1,6-dibromo-β-naphthol, followed by selective dehalogenation. epo.org

Protection of the Hydroxyl Group: The hydroxyl group at the 6-position is protected as a methoxymethyl (MOM) ether. This is typically achieved by reacting the corresponding 6-bromo-2-naphthol (B32079) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com

The MOM ether serves as a robust protecting group, stable under a variety of reaction conditions, including those that are strongly basic or weakly acidic. adichemistry.comresearchgate.net This stability allows for selective chemical manipulation at the bromine-substituted position without affecting the hydroxyl group. The bromine atom can then be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy for building molecular complexity. nih.gov For instance, the related compound 2-bromo-6-methoxynaphthalene (B28277) is used in the synthesis of Nabumetone via a Heck reaction. Once the desired modifications are complete, the MOM group can be removed under acidic conditions to reveal the free hydroxyl group for further functionalization or as part of the final API structure. wikipedia.orgadichemistry.com

Strategies for Lead Optimization and Analogue Synthesis

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its therapeutic properties. patsnap.comdanaher.com this compound is an ideal starting point for such optimization campaigns due to its embedded functionalities.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: This fundamental approach involves systematically modifying the lead compound's structure to understand how changes affect biological activity. patsnap.com For this compound, analogues can be synthesized by leveraging the reactivity of the bromine atom. Palladium-catalyzed cross-coupling reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne groups at the 2-position. The resulting analogues can then be tested to determine which substituents enhance potency and selectivity for the biological target. danaher.com

Functionalization of the 6-position: The MOM-protected hydroxyl group provides another site for modification. After deprotection, the resulting phenol (B47542) can be converted into ethers, esters, or other functional groups. This allows for probing interactions with the target protein and optimizing physicochemical properties like solubility and metabolic stability.

Improving ADMET Properties: Lead optimization also focuses on enhancing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. danaher.com Modifications to the naphthalene scaffold can improve characteristics like cell permeability, metabolic stability, and solubility, which are crucial for a compound's success as a drug. nih.gov For example, a study on flavonoid-polyamine conjugates with a naphthalene motif demonstrated that optimizing substituents on the core structure led to a compound with better antitumor potency both in vitro and in vivo. nih.gov

The iterative cycle of designing, synthesizing, and testing new analogues based on the this compound scaffold allows medicinal chemists to refine a lead compound into a preclinical candidate. patsnap.com

Bioisosteric Replacement Studies Incorporating the Naphthalene Moiety

Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by a chemically different group (a bioisostere) that retains similar biological activity. researchgate.nettcichemicals.com This technique is used to fine-tune a drug's physicochemical properties, improve its metabolic profile, or enhance its target binding. researchgate.net

The naphthalene ring itself can be the subject of bioisosteric replacement. While its properties are often advantageous, in some cases, replacing it can lead to improved drug candidates. For example:

Benzazaborinines for Naphthalene: In a notable study, benzazaborinines were successfully used as bioisosteric replacements for the naphthalene core of the drug propranolol. acs.orgnih.gov The resulting analogues showed comparable potency and better metabolic stability, unveiling the potential of these boron-containing heterocycles in drug discovery programs. researchgate.netacs.org

Indole (B1671886) for Naphthalene: The indole heterocycle has also been established as a bioisostere for naphthalene. In the development of ligands for the 5-HT₄ serotonin (B10506) receptor, replacing the naphthalene ring of lead compounds with an indole ring was a key design step that led to potent and selective ligands. nih.gov

Other Benzene (B151609) Ring Bioisosteres: Other non-aromatic, rigid structures like bicyclo[1.1.1]pentane have been developed as bioisosteres for para-substituted benzene rings to improve properties like solubility by breaking planarity. tcichemicals.com

These studies show that while this compound is a valuable starting scaffold, the naphthalene moiety itself can be strategically replaced to overcome potential liabilities such as poor metabolic stability or to explore novel chemical space. researchgate.net

Prodrug Design Considerations Utilizing the MOM Ether (if metabolically relevant)

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's solubility, permeability, or metabolic stability. The methoxymethyl (MOM) ether in this compound is primarily a protecting group for synthesis, but its potential as a prodrug linker warrants consideration. adichemistry.com